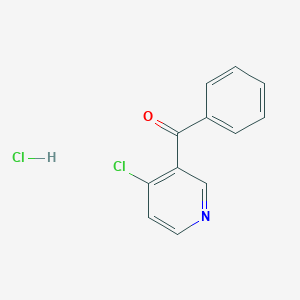
(4-Chloropyridin-3-yl)-phenylmethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloropyridin-3-yl)-phenylmethanone;hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyridines. It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 4-position and a phenylmethanone group at the 3-position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloropyridin-3-yl)-phenylmethanone;hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Formation of Phenylmethanone Group: The phenylmethanone group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyridine ring in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of Hydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of efficient catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloropyridin-3-yl)-phenylmethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom at the 4-position of the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products with various functional groups replacing the chlorine atom.
Scientific Research Applications
(4-Chloropyridin-3-yl)-phenylmethanone;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (4-Chloropyridin-3-yl)-phenylmethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloropyridin-3-yl)methanol hydrochloride
- 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol
- 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
Uniqueness
(4-Chloropyridin-3-yl)-phenylmethanone;hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the phenylmethanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
109575-01-1 |
|---|---|
Molecular Formula |
C12H9Cl2NO |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
(4-chloropyridin-3-yl)-phenylmethanone;hydrochloride |
InChI |
InChI=1S/C12H8ClNO.ClH/c13-11-6-7-14-8-10(11)12(15)9-4-2-1-3-5-9;/h1-8H;1H |
InChI Key |
ZXZDBDHFYWOITM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















